molecular formula C10H9NO6 B13598833 3-(5-Methoxy-2-nitrophenyl)-2-oxopropanoic acid CAS No. 82204-34-0

3-(5-Methoxy-2-nitrophenyl)-2-oxopropanoic acid

Katalognummer: B13598833
CAS-Nummer: 82204-34-0
Molekulargewicht: 239.18 g/mol
InChI-Schlüssel: YYBSGOFFQARTPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Methoxy-2-nitrophenyl)-2-oxopropanoic acid is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a nitro group, and a phenyl ring attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxy-2-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of 5-methoxy-2-nitrophenylacetic acid. One common method includes the following steps:

    Nitration: 5-methoxy-2-nitrophenylacetic acid is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

    Oxidation: The nitrated product is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Methoxy-2-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo further oxidation to form more complex derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: 3-(5-Amino-2-nitrophenyl)-2-oxopropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation state derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-Methoxy-2-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(5-Methoxy-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity. The phenyl ring provides a stable framework for these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Methoxy-2-nitrophenylacetic acid
  • 2-Methoxy-5-nitrophenol
  • 5-Methoxy-2-nitroaniline

Uniqueness

3-(5-Methoxy-2-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups and its propanoic acid backbone. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

82204-34-0

Molekularformel

C10H9NO6

Molekulargewicht

239.18 g/mol

IUPAC-Name

3-(5-methoxy-2-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9NO6/c1-17-7-2-3-8(11(15)16)6(4-7)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI-Schlüssel

YYBSGOFFQARTPP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CC(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.